Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes two furan rings and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where furan-2-ylmethanone is reacted with 4-((furan-2-ylmethyl)sulfonyl)piperidine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography. Continuous flow chemistry might also be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone.
Substitution: : Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.
Medicine: : Its derivatives could be explored for therapeutic uses, such as in the treatment of diseases where furan derivatives are known to be effective.
Industry: : It can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: is unique due to its specific structural features, including the presence of two furan rings and a sulfonyl group on the piperidine ring. Similar compounds might include:
Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone: : Lacks the additional furan ring.
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone: : Contains a pyridine ring instead of a second furan ring.
This compound .
Properties
IUPAC Name |
furan-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c17-15(14-4-2-10-21-14)16-7-5-13(6-8-16)22(18,19)11-12-3-1-9-20-12/h1-4,9-10,13H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQMILQCIOJTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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